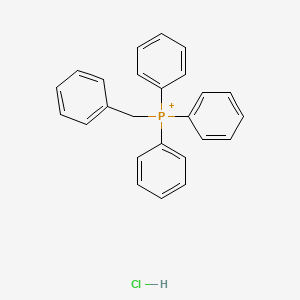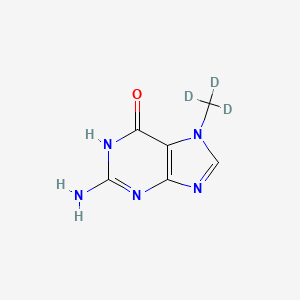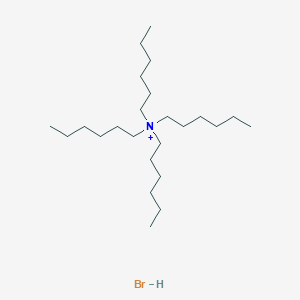
tetrahexylazanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahexylazanium;hydrobromide, also known as tetrahexylammonium bromide, is a quaternary ammonium compound with the molecular formula C24H52BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound is characterized by its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrahexylazanium;hydrobromide can be synthesized through the quaternization of hexylamine with hexyl bromide. The reaction typically involves the following steps:
Reaction of Hexylamine with Hexyl Bromide: Hexylamine is reacted with hexyl bromide in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahexylazanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is relatively stable, it can be involved in redox reactions when used as a phase transfer catalyst in reactions involving other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used in the presence of this compound to facilitate redox reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the major products are typically the substituted ammonium salts .
Applications De Recherche Scientifique
Tetrahexylazanium;hydrobromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism by which tetrahexylazanium;hydrobromide exerts its effects is through phase transfer catalysis. The compound facilitates the transfer of reactants between immiscible phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, allowing it to dissolve in the organic phase and participate in the reaction. The molecular targets and pathways involved in this process are primarily related to the solubility and reactivity of the reactants in different phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraheptylammonium Bromide: Similar in structure but with heptyl groups instead of hexyl groups.
Tetrapentylammonium Bromide: Contains pentyl groups and is used in similar applications but may exhibit different catalytic efficiencies.
Uniqueness
Tetrahexylazanium;hydrobromide is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and reactivity in various chemical reactions. This makes it particularly effective as a phase transfer catalyst in a wide range of applications .
Propriétés
Formule moléculaire |
C24H53BrN+ |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
tetrahexylazanium;hydrobromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1; |
Clé InChI |
SYZCZDCAEVUSPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


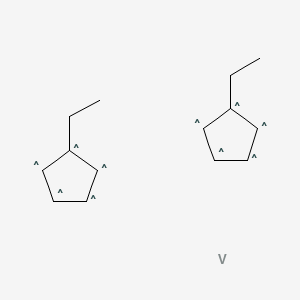
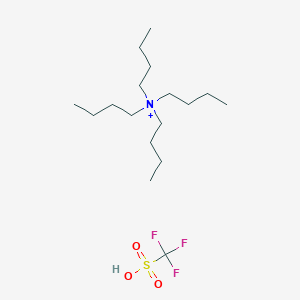
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
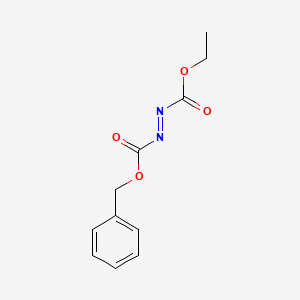



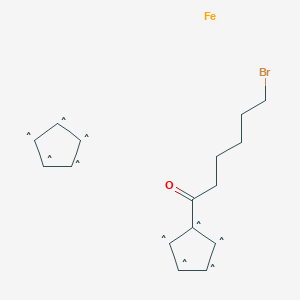
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
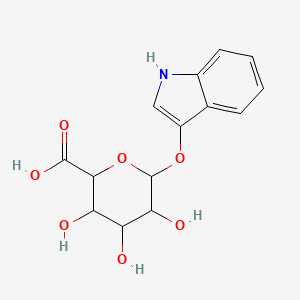
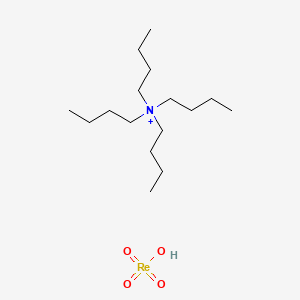
![Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
